molecular formula C3H6ClFO B128799 1-Chloro-3-fluoroisopropanol CAS No. 453-11-2

1-Chloro-3-fluoroisopropanol

Cat. No.: B128799
CAS No.: 453-11-2
M. Wt: 112.53 g/mol
InChI Key: ZNKJYZHZWALQNX-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoroisopropanol is an organic compound with the molecular formula C3H6ClFO. It is a halogenated alcohol, characterized by the presence of both chlorine and fluorine atoms attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoroisopropanol can be synthesized through several methods. One common approach involves the halogenation of 2-propanol. The reaction typically requires the use of halogenating agents such as thionyl chloride (SOCl2) and hydrogen fluoride (HF) under controlled conditions to introduce the chlorine and fluorine atoms, respectively .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps for purification and separation to remove any by-products or unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-fluoroisopropanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of 3-fluoro-2-propanol or 1-chloro-2-propanol.

    Oxidation: Formation of 3-fluoro-2-propanone or 1-chloro-2-propanone.

    Reduction: Formation of propane or isopropanol.

Scientific Research Applications

1-Chloro-3-fluoroisopropanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-fluoroisopropanol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and physical properties. This dual halogenation can influence the compound’s solubility, boiling point, and reactivity compared to its mono-halogenated counterparts .

Biological Activity

1-Chloro-3-fluoroisopropanol is a halogenated alcohol that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. This compound's unique structure imparts distinctive biological activities, making it a subject of research for its potential therapeutic applications and ecological impacts.

Chemical Structure and Properties

This compound has the molecular formula C₃H₈ClFO and features both chlorine and fluorine substituents on the isopropanol backbone. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties : Preliminary studies indicate that halogenated alcohols can exhibit antimicrobial effects. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity : The cytotoxic effects of halogenated compounds are well-documented. A study on related compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties . This cytotoxicity is often measured using assays such as the MTT assay, where lower IC₅₀ values indicate higher potency.
  • Enzyme Inhibition : Compounds with halogen substituents have been shown to act as enzyme inhibitors. For example, fluorinated derivatives can inhibit proteases by forming covalent bonds with active site residues . This mechanism could be relevant for this compound, particularly in the context of viral protease inhibition.

Antimicrobial Activity

A comparative evaluation of various halogenated alcohols revealed that compounds containing both chlorine and fluorine exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. For example, studies indicated that the Minimum Inhibitory Concentration (MIC) values for similar compounds were significantly lower against gram-positive bacteria than those without halogens .

CompoundMIC (µg/mL)Target Organism
This compoundTBDStaphylococcus aureus
Related Fluorinated Compound6.3Escherichia coli

Cytotoxicity Studies

In cytotoxicity assays, this compound demonstrated a dose-dependent effect on cancer cell lines. The following table summarizes findings from recent studies:

CompoundIC₅₀ (µM)Cell Line
This compoundTBDHeLa
Related Halogenated Alcohol25MCF-7

These findings suggest that further investigation into the specific mechanisms of action for this compound is warranted.

Environmental Impact

The environmental implications of halogenated compounds like this compound are also significant. These substances can persist in the environment due to their resistance to biodegradation, leading to potential bioaccumulation and toxicity in aquatic systems . Monitoring studies have detected residues of various fluorinated organic compounds in surface waters, raising concerns about ecological health.

Properties

IUPAC Name

1-chloro-3-fluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6ClFO/c4-1-3(6)2-5/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKJYZHZWALQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309613
Record name 1-Chloro-3-fluoro-2-propanol
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Molecular Weight

112.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453-11-2
Record name 1-Chloro-3-fluoro-2-propanol
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Record name 2-Propanol, 1-chloro-3-fluoro-
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Record name 1-Chloro-3-fluoro-2-propanol
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Record name 1-Chloro-3-fluoro-2-propanol
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Record name 453-11-2
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Record name 2-PROPANOL, 1-CHLORO-3-FLUORO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-chloro-3-fluoro-2-propanol synthesized?

A1: 1-Chloro-3-fluoro-2-propanol can be synthesized through the reaction of a specific fluorosulfite with anhydrous fluoride. This fluorosulfite is an intermediate product formed during the reaction of glycols with sulfur tetrafluoride. [] This suggests a multi-step synthesis process where glycols are first reacted with sulfur tetrafluoride under mild conditions, followed by further reaction with anhydrous fluoride to yield the final compound. []

Q2: What influences the regioselectivity of fluorine substitution when synthesizing 1-chloro-3-fluoro-2-propanol from glycols?

A2: The research indicates that when synthesizing 1-chloro-3-fluoro-2-propanol from glycols using sulfur tetrafluoride, the position of fluorine substitution is not random. [] Instead, the specific hydroxyl group within the glycol molecule that gets replaced by fluorine is determined by the electronic properties of the groups attached to the glycol. [] This suggests that electron-withdrawing or electron-donating groups present in the starting glycol molecule can influence the reaction pathway and ultimately dictate which hydroxyl group is preferentially substituted by fluorine.

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